N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Overview
Description
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 4-methylpiperidin-1-yl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methylpiperidine with chlorosulfonic acid to form 4-methylpiperidin-1-ylsulfonyl chloride.
Coupling with phenyl ring: The sulfonyl chloride intermediate is then reacted with 4-aminophenylcyclopropanecarboxamide under basic conditions to form the desired product.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.
Chemical Reactions Analysis
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound has a similar structure but features an acetamide group instead of a cyclopropanecarboxamide group.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: This compound is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 296.40 g/mol
- CAS Number : 16153-81-4
The compound features a cyclopropane carboxamide moiety linked to a sulfonyl group and a piperidine derivative, which contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Many sulfonamide derivatives inhibit enzymes such as carbonic anhydrase and various proteases, which can lead to anti-inflammatory and antitumor effects.
- Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially influencing central nervous system activity.
Biological Activities
-
Anti-inflammatory Effects :
- Compounds similar in structure have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages (e.g., RAW 264.7 cell line). This suggests that this compound may also possess anti-inflammatory properties.
-
Antitumor Activity :
- Some studies have explored the potential anticancer effects of related compounds through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The structural components may contribute to these effects by targeting specific cellular pathways.
-
Antimicrobial Properties :
- Similar compounds have demonstrated activity against bacterial strains, indicating that this compound could be evaluated for its antimicrobial efficacy.
Table 1: Summary of Biological Activities
Selected Case Study: Anti-inflammatory Activity
In a study evaluating curcumin-derived compounds, it was found that certain derivatives significantly decreased levels of inflammatory markers in RAW 264.7 macrophages when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The assessment included real-time PCR to measure the expression of inducible nitric oxide synthase (iNOS), demonstrating the potential for this compound to exhibit similar anti-inflammatory profiles .
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-8-10-18(11-9-12)22(20,21)15-6-4-14(5-7-15)17-16(19)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHAWINSWBHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322833 | |
Record name | N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49728316 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
458554-46-6 | |
Record name | N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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